2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula and a molecular weight of 147.19 g/mol. It is recognized for its utility in various scientific research applications, particularly in organic synthesis and material science. The compound is characterized by the presence of a fluoromethyl group attached to a pyrrolidine ring, which contributes to its unique chemical properties.
The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides comprehensive data on its structure and properties. It falls under the classification of organic compounds, specifically as an alcohol due to the presence of a hydroxyl (-OH) group in its structure.
The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol can be approached through several synthetic routes. One common method involves the reaction of pyrrolidine with fluoromethylating agents followed by the introduction of an ethanol moiety.
These steps are often monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm product formation and purity.
The molecular structure of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol can be represented using various structural formulas:
C1CN(CC1CF)CCO
InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2
The compound features a pyrrolidine ring with a fluoromethyl substituent at one position and a hydroxyl group at another, contributing to its reactivity and solubility properties.
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol participates in various chemical reactions typical for alcohols and nitrogen-containing compounds:
These reactions are crucial for expanding the synthetic utility of this compound in organic chemistry.
The mechanism of action for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol primarily revolves around its role as a nucleophile in various chemical transformations:
This dual reactivity enhances its applicability in synthetic organic chemistry.
The physical properties of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol include:
Chemical properties include:
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4